molecular formula C14H8Cl2F2N2O2 B14694219 N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide CAS No. 35377-47-0

N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide

Cat. No.: B14694219
CAS No.: 35377-47-0
M. Wt: 345.1 g/mol
InChI Key: BNVZZAOYMJQJAH-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide is a chemical compound characterized by the presence of dichlorophenyl and difluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide typically involves the reaction of 3,4-dichloroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dichlorophenyl)carbamoyl]piperidine
  • 4-(N-(3,4-dichlorophenyl)carbamoyl)morpholine

Uniqueness

N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide is unique due to the presence of both dichlorophenyl and difluorobenzamide groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

CAS No.

35377-47-0

Molecular Formula

C14H8Cl2F2N2O2

Molecular Weight

345.1 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C14H8Cl2F2N2O2/c15-8-5-4-7(6-9(8)16)19-14(22)20-13(21)12-10(17)2-1-3-11(12)18/h1-6H,(H2,19,20,21,22)

InChI Key

BNVZZAOYMJQJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)F

Origin of Product

United States

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